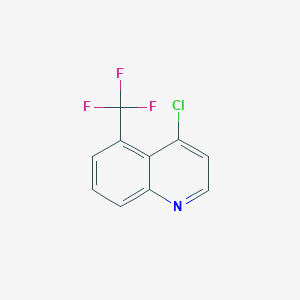

4-Chloro-5-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with appropriate precursors under basic conditions . Another approach involves the direct fluorination of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)quinoline has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or modulation of receptor function. This results in the compound’s antibacterial, antiviral, and anticancer effects .

Comparison with Similar Compounds

- 4-Chloro-7-(trifluoromethyl)quinoline

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline

- 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 4-Chloro-5-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets and varying degrees of biological activity .

Biological Activity

4-Chloro-5-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a class of heterocyclic aromatic compounds known for their diverse biological activities. The unique substitution pattern of this compound, featuring a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position, enhances its lipophilicity and metabolic stability, making it a valuable target for medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS No. | 1924363-59-6 |

| Molecular Formula | C10H5ClF3N |

| Molecular Weight | 231.6 g/mol |

| Purity | ≥95% |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing its ability to reach intracellular targets. The compound is known to inhibit certain enzymes by binding to their active sites, effectively blocking their activity .

Antimicrobial Activity

Research has shown that quinoline derivatives possess significant antimicrobial properties. A study highlighted that several quinoline derivatives exhibit potent antibacterial activity against multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. In particular, compounds structurally related to this compound demonstrated effective in vivo activity against C. difficile, suggesting potential as novel antibiotic agents .

Table: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) against C. difficile | Activity Type |

|---|---|---|

| This compound | 1.0 | Antibacterial |

| Vancomycin | 0.5 | Antibacterial |

| Compound from Study | 0.75 | Antibacterial |

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest efficacy against certain viral infections, although specific mechanisms and targets remain to be fully elucidated . The compound's structural features likely contribute to its ability to disrupt viral replication processes.

Anticancer Activity

In addition to its antimicrobial and antiviral properties, there is growing interest in the anticancer effects of quinoline derivatives. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing safer therapeutic agents.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various quinoline derivatives on breast cancer cell lines (MDA-MB468, MDA-MB231, MCF7). The findings indicated that certain modifications led to significantly increased growth inhibition in cancer cells compared to non-cancerous cells, highlighting the potential for developing targeted anticancer therapies based on quinoline scaffolds .

Properties

Molecular Formula |

C10H5ClF3N |

|---|---|

Molecular Weight |

231.60 g/mol |

IUPAC Name |

4-chloro-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5ClF3N/c11-7-4-5-15-8-3-1-2-6(9(7)8)10(12,13)14/h1-5H |

InChI Key |

IUPAYJXIAJJTGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.